Vegfr-2-IN-36

VEGFR-2 inhibition Kinase assay Theobromine derivatives

Vegfr-2-IN-36 (compound 15) offers a unique advantage over generic VEGFR-2 inhibitors. It demonstrates a 25-fold improvement in anti-proliferative activity against MCF-7 cells versus analog VEGFR-2-IN-35 and 127-fold greater potency in HepG2 cells versus derivative 7g. This enhanced cellular efficacy, coupled with a validated apoptotic signature (BAX↑, Bcl-2↓), makes it the preferred tool compound for cancer research requiring robust, dose-dependent cytotoxicity and target engagement.

Molecular Formula C24H23N7O5
Molecular Weight 489.5 g/mol
Cat. No. B12378780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr-2-IN-36
Molecular FormulaC24H23N7O5
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C
InChIInChI=1S/C24H23N7O5/c1-14(27-28-22(34)16-6-10-18(32)11-7-16)15-4-8-17(9-5-15)26-19(33)12-31-23(35)20-21(25-13-29(20)2)30(3)24(31)36/h4-11,13,32H,12H2,1-3H3,(H,26,33)(H,28,34)/b27-14+
InChIKeyQLNNAKRIUXLPJS-MZJWZYIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vegfr-2-IN-36: A Theobromine-Derived VEGFR-2 Inhibitor with Validated Apoptotic Activity for Oncology Research


Vegfr-2-IN-36 (also designated as compound 15) is a semi‑synthetic theobromine derivative that functions as a potent inhibitor of vascular endothelial growth factor receptor‑2 (VEGFR‑2) and an inducer of apoptosis in cancer cells [1]. The compound was designed based on the key pharmacophoric features of VEGFR‑2 inhibitors and has demonstrated strong anti‑proliferative activity against MCF‑7 breast cancer cells (IC₅₀ = 0.42 µM) and HepG2 hepatocellular carcinoma cells (IC₅₀ = 0.22 µM), as well as dose‑dependent VEGFR‑2 kinase inhibition with an IC₅₀ value of 0.067 µM [1].

Why Generic VEGFR-2 Inhibitors Cannot Substitute for Vegfr-2-IN-36 in Cellular Oncology Models


Substituting Vegfr-2-IN-36 with a generic VEGFR‑2 inhibitor is not straightforward because kinase inhibition potency alone does not predict cellular efficacy. For example, the closely related analog VEGFR‑2‑IN‑35 displays a lower IC₅₀ against the isolated VEGFR‑2 kinase (37 nM vs. 67 nM for Vegfr‑2‑IN‑36) yet exhibits >25‑fold weaker anti‑proliferative activity against MCF‑7 cells (IC₅₀ = 10.56 µM) [1] . Similarly, the theobromine derivative 7g inhibits VEGFR‑2 with an IC₅₀ of 0.072 µM but shows minimal cytotoxicity toward MCF‑7 (IC₅₀ = 19.35 µM) and HepG2 (IC₅₀ = 27.89 µM) [2]. These discrepancies arise from differences in cell permeability, target engagement, and downstream apoptotic signaling—factors that cannot be inferred from kinase panel data. Consequently, the specific chemotype and substitution pattern of Vegfr‑2‑IN‑36 are critical for achieving robust cellular activity and apoptotic induction.

Quantitative Evidence Differentiating Vegfr-2-IN-36 from Closest Analogs and In‑Class Candidates


VEGFR-2 Kinase Inhibition Potency: Comparable to Lead Theobromine Derivatives

Vegfr‑2‑IN‑36 inhibits VEGFR‑2 kinase activity with an IC₅₀ of 0.067 µM (67 nM), which is comparable to the lead theobromine derivative 7g (IC₅₀ = 0.072 µM) and approximately 1.8‑fold less potent than the close analog VEGFR‑2‑IN‑35 (IC₅₀ = 37 nM) [1] . However, this modest difference in enzymatic potency does not translate to diminished cellular activity, underscoring the importance of evaluating compound performance in intact cell systems.

VEGFR-2 inhibition Kinase assay Theobromine derivatives

Anti‑Proliferative Activity in MCF‑7 Breast Cancer Cells: 25‑Fold Superiority over VEGFR‑2‑IN‑35

In MCF‑7 breast adenocarcinoma cells, Vegfr‑2‑IN‑36 exhibits an anti‑proliferative IC₅₀ of 0.42 µM, which is approximately 25‑fold lower (more potent) than the IC₅₀ of the closely related VEGFR‑2 inhibitor VEGFR‑2‑IN‑35 (10.56 µM) [1] . This dramatic improvement in cellular potency occurs despite the fact that VEGFR‑2‑IN‑35 is a slightly stronger kinase inhibitor (IC₅₀ = 37 nM vs. 67 nM for Vegfr‑2‑IN‑36), indicating that Vegfr‑2‑IN‑36 possesses superior cell permeability, intracellular target engagement, or additional off‑target contributions that enhance its anti‑cancer activity.

MCF-7 cytotoxicity Breast cancer Anti‑proliferative

Anti‑Proliferative Activity in HepG2 Hepatocellular Carcinoma Cells: 127‑Fold Superiority over Compound 7g

Against HepG2 hepatocellular carcinoma cells, Vegfr‑2‑IN‑36 demonstrates an IC₅₀ of 0.22 µM, which is 127‑fold more potent than the theobromine‑based VEGFR‑2 inhibitor compound 7g (IC₅₀ = 27.89 µM) [1] [2]. The two compounds exhibit nearly identical VEGFR‑2 enzymatic IC₅₀ values (0.067 µM vs. 0.072 µM), making the >100‑fold discrepancy in cellular activity a striking demonstration of the critical role that compound‑specific physicochemical properties play in determining in vitro efficacy.

HepG2 cytotoxicity Liver cancer Anti‑proliferative

Apoptosis Induction: BAX Upregulation and Bcl‑2 Downregulation Confirmed

Mechanistic studies confirm that Vegfr‑2‑IN‑36 induces apoptosis in cancer cells, as evidenced by a 2.26‑fold upregulation of the pro‑apoptotic protein BAX and a 4.4‑fold downregulation of the anti‑apoptotic protein Bcl‑2 [1]. While analogous apoptosis marker data are not uniformly reported for the closest comparators (VEGFR‑2‑IN‑35 and compound 7g), this direct demonstration of apoptotic pathway engagement provides an additional layer of functional validation that is absent from many other VEGFR‑2 inhibitor profiles.

Apoptosis BAX/Bcl‑2 Mechanism of action

Favorable In Silico ADMET Profile: Predicted Drug‑Like Properties and Low Toxicity

In silico ADMET predictions for Vegfr‑2‑IN‑36 indicate that the compound possesses drug‑like characteristics and is predicted to have minimal levels of toxicity [1]. While such predictions are not a substitute for experimental pharmacokinetic and toxicology studies, they provide an early‑stage filter that supports the prioritization of Vegfr‑2‑IN‑36 for further in vivo evaluation relative to compounds that may raise computational toxicity alerts.

ADMET Drug‑likeness In silico prediction

Recommended Research and Procurement Scenarios for Vegfr-2-IN-36 Based on Quantitative Differentiation


Cellular Oncology Studies Requiring High Potency in MCF‑7 Breast Cancer Models

For investigators focused on VEGFR‑2‑mediated signaling in breast cancer, Vegfr‑2‑IN‑36 provides a 25‑fold improvement in anti‑proliferative activity against MCF‑7 cells compared to the analog VEGFR‑2‑IN‑35 [1] . This substantial gain in potency allows for the use of lower compound concentrations, reducing the risk of off‑target effects and improving the signal‑to‑noise ratio in cell‑based assays.

Hepatocellular Carcinoma (HepG2) Research Demanding Exceptional Cellular Efficacy

In HepG2 liver cancer cells, Vegfr‑2‑IN‑36 exhibits an IC₅₀ of 0.22 µM, which is 127‑fold more potent than the theobromine derivative 7g [1] . This dramatic difference in cellular activity—despite nearly identical VEGFR‑2 enzymatic inhibition—makes Vegfr‑2‑IN‑36 the compound of choice for studies that require robust, dose‑dependent cytotoxicity in HepG2‑based models.

Mechanistic Studies of VEGFR‑2‑Driven Apoptosis and BAX/Bcl‑2 Modulation

Vegfr‑2‑IN‑36 is uniquely validated to upregulate BAX (2.26‑fold) and downregulate Bcl‑2 (4.4‑fold) [1]. Researchers investigating the intersection of VEGFR‑2 inhibition and intrinsic apoptosis pathways will benefit from this well‑characterized apoptotic signature, which is not reported for many comparator compounds.

Early‑Stage Drug Discovery Programs Requiring Favorable In Silico ADMET Predictions

In silico ADMET modeling predicts that Vegfr‑2‑IN‑36 possesses drug‑like properties and low toxicity [1]. For medicinal chemistry teams prioritizing compounds with reduced predicted attrition risk, Vegfr‑2‑IN‑36 represents a more attractive starting point than analogs lacking such computational validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vegfr-2-IN-36

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.